molecular formula C10H19FN2O2 B12446875 Tert-butyl (4-(fluoromethyl)pyrrolidin-3-yl)carbamate

Tert-butyl (4-(fluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12446875
M. Wt: 218.27 g/mol
InChI Key: ZXGCINTUKGZONR-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

ZXGCINTUKGZONR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 4-(fluoromethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-(fluoromethyl)pyrrolidine+tert-butyl chloroformatetriethylaminetert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate\text{4-(fluoromethyl)pyrrolidine} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate} 4-(fluoromethyl)pyrrolidine+tert-butyl chloroformatetriethylamine​tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of potential pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed to release the active amine, which can then interact with enzymes or receptors in biological systems. The fluoromethyl group can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
  • tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate
  • tert-butyl N-[(3R,4R)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate

Uniqueness: tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity compared to other similar compounds .

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